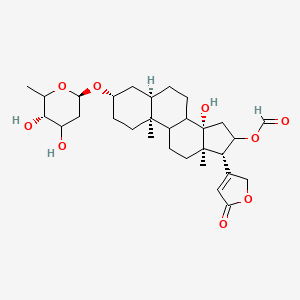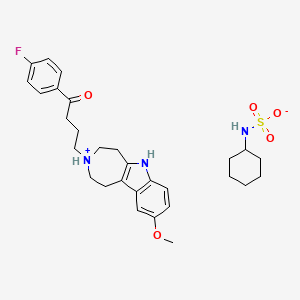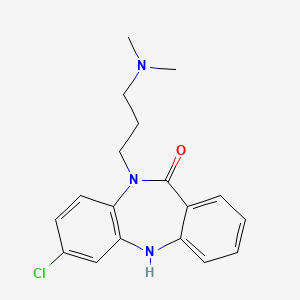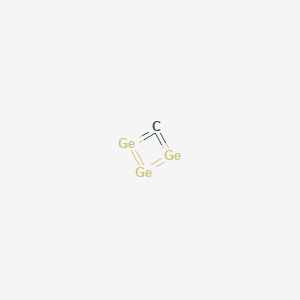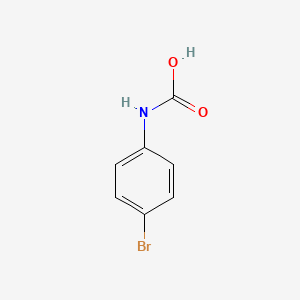
(4-bromophenyl)carbamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)carbamic acid is an organic compound with the molecular formula C7H6BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)carbamic acid typically involves the reaction of 4-bromoaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. Another method involves the use of isocyanates in the presence of a suitable catalyst to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions. The process may involve the use of solvents and purification steps such as recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromophenyl)carbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylcarbamic acids.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
(4-Bromophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-bromophenyl)carbamic acid involves its interaction with specific molecular targets. The bromine atom and carbamic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)carbamic acid: Similar structure with a chlorine atom instead of bromine.
(4-Fluorophenyl)carbamic acid: Contains a fluorine atom in place of bromine.
(4-Iodophenyl)carbamic acid: Features an iodine atom instead of bromine.
Comparison: (4-Bromophenyl)carbamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as reactivity and steric effects. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
34256-78-5 |
|---|---|
Formule moléculaire |
C7H6BrNO2 |
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
(4-bromophenyl)carbamic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4,9H,(H,10,11) |
Clé InChI |
PHVSUUGFGMGZPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
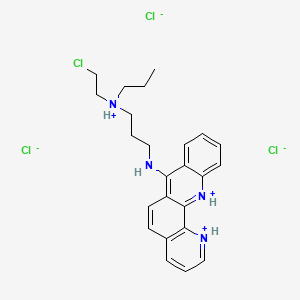
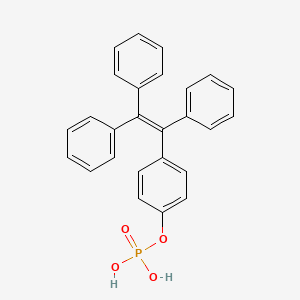
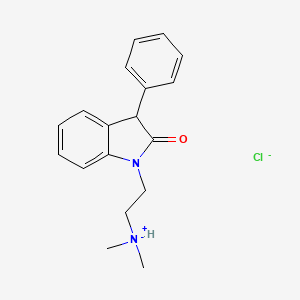
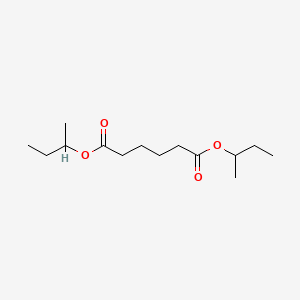
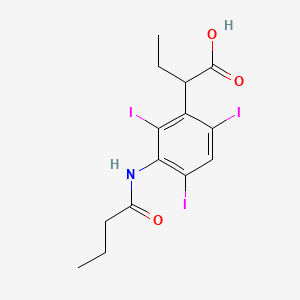
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

